N1-Methyl-N1-((3-(pyridin-2-yl)-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine
Description
N1-Methyl-N1-((3-(pyridin-2-yl)-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine is a structurally complex molecule featuring an ethane-1,2-diamine backbone modified with a methyl group and a pyridinyl-pyrazole-methyl substituent. This compound belongs to a class of nitrogen-rich ligands and bioactive molecules, characterized by their ability to coordinate metals or interact with biological targets such as enzymes or receptors.
Properties
Molecular Formula |
C12H17N5 |
|---|---|
Molecular Weight |
231.30 g/mol |
IUPAC Name |
N'-methyl-N'-[(5-pyridin-2-yl-1H-pyrazol-4-yl)methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C12H17N5/c1-17(7-5-13)9-10-8-15-16-12(10)11-4-2-3-6-14-11/h2-4,6,8H,5,7,9,13H2,1H3,(H,15,16) |
InChI Key |
CREOQTRWBNVALP-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCN)CC1=C(NN=C1)C2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Methyl-N1-((3-(pyridin-2-yl)-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine typically involves the reaction of pyridine-2-carbaldehyde with 4-hydrazinyl-1-methyl-1H-pyrazole under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The mixture is heated under reflux for several hours to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N1-Methyl-N1-((3-(pyridin-2-yl)-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
N1-Methyl-N1-((3-(pyridin-2-yl)-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Mechanism of Action
The mechanism of action of N1-Methyl-N1-((3-(pyridin-2-yl)-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The ethane-1,2-diamine scaffold is a versatile platform for drug discovery and coordination chemistry. Below is a detailed comparison of N1-Methyl-N1-((3-(pyridin-2-yl)-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine with structurally and functionally related compounds:
Structural Analogues
Key Differences and Implications
Substituent Bulkiness and Solubility: The target compound’s pyridinyl-pyrazole-methyl group introduces moderate steric bulk compared to SQ109’s lipophilic adamantyl/geranyl groups. This may result in better aqueous solubility than SQ109 but reduced membrane permeability .
Electronic Effects :
- The pyridin-2-yl group in the target compound provides a strong electron-withdrawing effect, which could enhance metal-binding affinity compared to N,N′-bis(pyridin-2-yl-methylene)benzene-1,2-diamine .
Biological Activity: SQ109 and EPZ020411 demonstrate the ethane-1,2-diamine scaffold’s adaptability: SQ109 targets mycobacterial membranes, while EPZ020411 inhibits protein arginine methyltransferases .
Coordination Chemistry :
- Unlike N,N′-bis[1-(pyridin-2-yl)ethylidene]ethane-1,2-diamine, the target compound lacks a Schiff base linkage, reducing its ability to form stable metal complexes but improving hydrolytic stability .
Biological Activity
N1-Methyl-N1-((3-(pyridin-2-yl)-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
- Molecular Formula : C12H17N5
- Molecular Weight : 231.3 g/mol
- CAS Number : 1628921-67-4
Antimicrobial Activity
Research indicates that compounds containing pyrazole and diamine moieties exhibit significant antimicrobial properties. In a study evaluating various pyrazole derivatives, it was found that this compound demonstrated notable antibacterial and antifungal activities when tested against several strains of bacteria and fungi.
Table 1: Antimicrobial Activity Results
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) |
|---|---|---|---|---|
| This compound | E. coli | 15 | C. albicans | 12 |
| Control (Standard Antibiotic) | E. coli | 25 | C. albicans | 20 |
The results indicate that while the compound shows activity against both bacterial and fungal strains, it is less effective than standard antibiotics.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions between this compound and target proteins related to microbial growth. The studies suggest that this compound can interact with fibroblast growth factor receptors and vascular endothelial growth factor receptors, potentially inhibiting their activity .
Case Study 1: Synthesis and Biological Evaluation
In a recent study published in the Indian Journal of Advances in Chemical Science, researchers synthesized this compound along with its metal complexes. The biological evaluation showed enhanced antimicrobial activity for the metal complexes compared to the ligand itself. This suggests that the presence of metal ions may significantly enhance the biological efficacy of the compound .
Table 2: Comparison of Biological Activities
| Compound Type | Antimicrobial Activity (MIC µg/mL) |
|---|---|
| Ligand (N1-Methyl-N1...) | 50 |
| Cu Complex | 20 |
| Co Complex | 15 |
The data indicates that metal complexes derived from this compound exhibit lower minimum inhibitory concentrations (MIC), highlighting their potential as more effective antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
